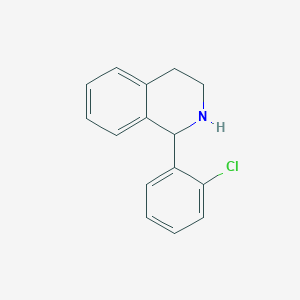

1-(2-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Chlorophenyl)-1,2,3,4-tetrahydroisoquinoline is a useful research compound. Its molecular formula is C15H14ClN and its molecular weight is 243.73. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Potential for Brain Imaging and Receptor Study

2-Acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline, a potent non-competitive AMPA antagonist, has been explored as a ligand for in vivo imaging of AMPA receptors using PET. Although it showed initial promise in brain uptake, its rapid clearance and homogenous distribution in the CNS deemed it unsuitable for in vivo PET imaging of AMPA receptors (Årstad et al., 2006).

2. Anti-Malarial Applications

1-Aryl-1,2,3,4-tetrahydroisoquinolines, including variants of the chlorophenyl-tetrahydroisoquinoline, have been investigated for anti-malarial properties. Some compounds exhibited significant antiplasmodial activity, suggesting their potential as anti-malarial agents (Hanna et al., 2014).

3. Anticonvulsant and Antagonistic Effects

The enantiomers of 2-acetyl-1-(4'-chlorophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline have been found to possess anticonvulsant and antagonistic effects against epileptic seizures, particularly the R-enantiomer. This indicates its potential use in epilepsy treatment (Gitto et al., 2007).

4. Synthesis and Conformational Analysis

Research has been conducted on the synthesis and conformational analysis of naphth[1,2-e][1,3]oxazino[4,3-a][1,3]isoquinoline and naphth[2,1-e][1,3]oxazino[4,3-a]isoquinoline derivatives. These studies contribute to understanding the structural and chemical properties of tetrahydroisoquinoline derivatives (Heydenreich et al., 2008).

5. Catalytic Asymmetric Synthesis

The molecule has been a subject of study in novel catalytic stereoselective strategies for the synthesis of C1-chiral tetrahydroisoquinolines. This research is significant for developing bioactive compounds and natural product synthesis (Liu et al., 2015).

6. Crystal Structure Analysis

The crystal structure and Hirshfeld surface analysis of 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide was studied, contributing to the understanding of molecular interactions and structure (Akkurt et al., 2021).

Mechanism of Action

Target of Action

It is known that similar compounds, such as ketamine, interact with n-methyl-d-aspartate receptors (nmdars) in the central nervous system . These receptors play a crucial role in synaptic transmission .

Mode of Action

Compounds with similar structures, like ketamine, are known to exert their effects by antagonizing nmdars, leading to changes in synaptic transmission .

Biochemical Pathways

Related compounds like ketamine are known to influence the activity of astrocytes, which play a crucial role in maintaining homeostasis in the central nervous system .

Pharmacokinetics

Similar compounds like ketamine are known to be rapidly and extensively absorbed, with high bioavailability when administered intravenously .

Result of Action

Related compounds like ketamine are known to induce changes in synaptic plasticity, leading to a rapid antidepressant effect .

Action Environment

It is known that factors such as ph, temperature, and the presence of other substances can influence the action and stability of similar compounds .

Properties

IUPAC Name |

1-(2-chlorophenyl)-1,2,3,4-tetrahydroisoquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN/c16-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17-15/h1-8,15,17H,9-10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLGXAXNWOPWODL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(C2=CC=CC=C21)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3,5-Dimethoxyphenyl)-7-(3-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2808177.png)

![6-(4-Methoxyphenyl)-4-methyl-2-(2-phenylethyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2808178.png)

![(2-chloro-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)(furan-2-yl)methanone](/img/structure/B2808179.png)

![4,6-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2808185.png)

![4-isobutyl-N-isopropyl-2-[2-(isopropylamino)-2-oxoethyl]-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2808187.png)

![ethyl 4-[[(E)-3-(4-butoxy-3-methoxyphenyl)-2-cyanoprop-2-enoyl]amino]benzoate](/img/structure/B2808193.png)